1-[(2,3-Dichlorophenyl)methyl]-1H-pyrazol-5-amine
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Overview
Description
1-[(2,3-Dichlorophenyl)methyl]-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,3-Dichlorophenyl)methyl]-1H-pyrazol-5-amine typically involves the reaction of 2,3-dichlorobenzyl chloride with 5-amino-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the solvent used can be dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and residence time. This method also improves the yield and purity of the product while minimizing the generation of waste by-products.
Chemical Reactions Analysis
Types of Reactions
1-[(2,3-Dichlorophenyl)methyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of pyrazole-5-carboxylic acid derivatives.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-[(2,3-Dichlorophenyl)methyl]-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-[(2,3-Dichlorophenyl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. The compound’s structure allows it to fit into the binding pockets of these targets, leading to the modulation of various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,4-Dichlorophenyl)methyl]-1H-pyrazol-5-amine
- 1-[(2,5-Dichlorophenyl)methyl]-1H-pyrazol-5-amine
- 1-[(2,6-Dichlorophenyl)methyl]-1H-pyrazol-5-amine
Uniqueness
1-[(2,3-Dichlorophenyl)methyl]-1H-pyrazol-5-amine is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its reactivity and interaction with molecular targets. This positional isomerism can result in different pharmacological profiles and applications compared to its similar compounds .
Biological Activity
1-[(2,3-Dichlorophenyl)methyl]-1H-pyrazol-5-amine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial and anticancer agent, alongside other pharmacological effects. Understanding its biological activity is crucial for evaluating its therapeutic applications.
Chemical Profile
- Chemical Formula : C10H9Cl2N3
- Molecular Weight : 242.11 g/mol
- IUPAC Name : this compound
- CAS Number : 956439-26-2
Target of Action
The compound primarily targets parasites responsible for leishmaniasis and malaria, specifically Leishmania aethiopica and Plasmodium berghei .
Mode of Action
It is suggested that this compound inhibits the growth of these parasites by interfering with their life cycles, leading to cellular damage or death .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it possesses a minimum inhibitory concentration (MIC) against various pathogens such as Staphylococcus aureus and Escherichia coli .
Pathogen | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 0.22 | 0.25 |
Escherichia coli | 0.25 | 0.30 |
These findings suggest that the compound not only inhibits bacterial growth but also demonstrates bactericidal properties.
Anticancer Activity
The compound has shown promising results in inhibiting cancer cell proliferation. Studies indicate that it can modulate cell signaling pathways involved in tumor growth and apoptosis .
Interaction with Enzymes
This compound interacts with various enzymes, particularly kinases involved in cell signaling. This interaction can lead to alterations in metabolic pathways and cellular processes .
Cellular Effects
The compound influences gene expression related to cell proliferation and survival. For instance, it has been observed to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Study on Antimicrobial Efficacy
In a recent study evaluating several pyrazole derivatives, compound 7b (closely related to this compound) demonstrated excellent antimicrobial activity with an MIC value ranging from 0.22 to 0.25 µg/mL against multiple pathogens . This study highlights the potential of pyrazole derivatives in treating infections caused by resistant strains.
Anticancer Research
Another research effort focused on the anticancer properties of pyrazole derivatives revealed that compounds similar to this compound inhibited tumor growth in vitro by targeting specific kinases involved in cancer progression . The inhibition of these kinases resulted in reduced cell viability and induced apoptosis.
Properties
Molecular Formula |
C10H9Cl2N3 |
---|---|
Molecular Weight |
242.10 g/mol |
IUPAC Name |
2-[(2,3-dichlorophenyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H9Cl2N3/c11-8-3-1-2-7(10(8)12)6-15-9(13)4-5-14-15/h1-5H,6,13H2 |
InChI Key |
WWDWWRCIRCDQTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CN2C(=CC=N2)N |
Origin of Product |
United States |
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